molecular formula C6H11NO B158928 2,2-Dimethylcyclopropanecarboxamide CAS No. 1759-55-3

2,2-Dimethylcyclopropanecarboxamide

Cat. No.: B158928
CAS No.: 1759-55-3
M. Wt: 113.16 g/mol
InChI Key: YBZQRYWKYBZZNT-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropanecarboxamide is an organic compound with the molecular formula C6H11NO It is a derivative of cyclopropane, characterized by the presence of a carboxamide group attached to a cyclopropane ring with two methyl groups at the 2-position

Mechanism of Action

Target of Action

The primary target of 2,2-Dimethylcyclopropanecarboxamide is the R-stereospecific amidase . Amidases are enzymes that catalyze the hydrolysis of amides into corresponding acids and amines . In the case of this compound, the R-stereospecific amidase specifically interacts with the compound to facilitate its conversion .

Mode of Action

The interaction of this compound with its target, the R-stereospecific amidase, results in the enantioselective hydrolysis of the compound . This means that the compound is selectively converted into its enantiomer, a molecule that is a non-superimposable mirror image of the original compound . This process is facilitated by the R-stereospecific amidase, which acts as a biocatalyst .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of nitriles to carboxylic acids . This process is facilitated by nitrile hydratases, which catalyze the hydration of nitriles to amides, which are subsequently hydrolyzed into carboxylic acids by the action of amidases . In the case of this compound, the compound is converted into its corresponding carboxylic acid via this pathway .

Pharmacokinetics

It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body

Result of Action

The molecular effect of the action of this compound involves the conversion of the compound into its corresponding carboxylic acid . This conversion is facilitated by the R-stereospecific amidase, which acts as a biocatalyst . On a cellular level, this could potentially influence various biochemical processes, depending on the specific role of the resulting carboxylic acid.

Action Environment

The action of this compound is influenced by environmental factors such as temperature . For instance, the enantioselectivity of the hydrolysis of the compound by the R-stereospecific amidase was found to be temperature-dependent, with the enantioselectivity enhancing from 12.6 at 45°C to 65.9 at 14°C . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the environmental conditions in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclopropanecarboxamide typically involves the bioconversion of 2,2-dimethylcyclopropanecarbonitrile to this compound using nitrile hydratase enzymes. This biocatalytic process is carried out in a distilled water system, with the bacterial strain Rhodococcus boritolerans FW815 displaying strong hydratase activity . The optimal conditions for this conversion include a temperature range of 38-42°C and a pH of 7.0.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using immobilized cells of Delftia tsuruhatensis, which harbor R-amidase. This method allows for the efficient hydrolysis of racemic this compound to produce enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce 2,2-dimethylcyclopropanecarboxylic acid.

    Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using water or aqueous solutions under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Hydrolysis: Produces 2,2-dimethylcyclopropanecarboxylic acid.

    Oxidation: Forms oxidized derivatives of the original compound.

    Substitution: Results in various substituted amides and related compounds.

Scientific Research Applications

2,2-Dimethylcyclopropanecarboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,2-Dimethylcyclopropanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQRYWKYBZZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868383
Record name 2,2-Dimethylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylcyclopropanecarboxamide
Reactant of Route 2
2,2-Dimethylcyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
2,2-Dimethylcyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
2,2-Dimethylcyclopropanecarboxamide
Reactant of Route 5
2,2-Dimethylcyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
2,2-Dimethylcyclopropanecarboxamide

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